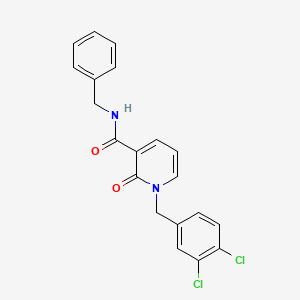
N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Physical And Chemical Properties Analysis
The molecular formula of “N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is C20H16Cl2N2O2 and its molecular weight is 387.26 .Aplicaciones Científicas De Investigación
Charge Transfer Complex Formation
Research has shown that compounds similar to N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can form charge transfer complexes. For instance, 1-Benzyl-3-carboxamide-pyridinium chloride interacts with 1-benzyl-1,4-dihydronicotinamide to form an exothermic complex, indicating potential applications in understanding coenzyme interactions and designing biomimetic materials (Cilento & Schreier, 1964).
Histone Deacetylase Inhibition for Anticancer Applications
This compound-related compounds have been explored for their role as histone deacetylase (HDAC) inhibitors. Such inhibitors, like MGCD0103, selectively inhibit HDACs involved in cancer cell proliferation, suggesting applications in anticancer drug development (Zhou et al., 2008).
Functionalization and Cyclization Reactions
The compound's structural analogs participate in functionalization reactions with various reagents, leading to diverse chemical entities. These reactions are valuable for synthetic chemistry, providing pathways to novel materials and therapeutic agents (Yıldırım et al., 2005).
Reductive Cleavage Applications
Studies demonstrate that aromatic N-benzyl carboxamides, related to this compound, undergo facilitated reduction, leading to cleavage of C(O)-N bonds. This reactivity is leveraged in organic synthesis, particularly in the synthesis of Boc-protected amines, highlighting its utility in the development of synthetic methodologies (Ragnarsson et al., 2001).
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial activities, showcasing the potential of such molecules in the development of new antimicrobial agents (Mobinikhaledi et al., 2006).
Photocatalytic Degradation Studies
The pyridine structure within this compound is of interest in photocatalysis research. Studies on related pyridine compounds under TiO2 photocatalysis have shown rapid degradation, suggesting applications in environmental remediation and the development of photocatalytic materials (Maillard-Dupuy et al., 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-17-9-8-15(11-18(17)22)13-24-10-4-7-16(20(24)26)19(25)23-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPQKLTZJCJHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-4-[3-methoxy-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2731360.png)
![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2731361.png)
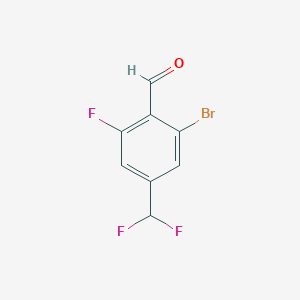
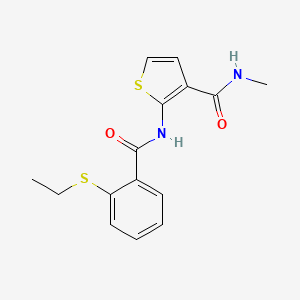
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)
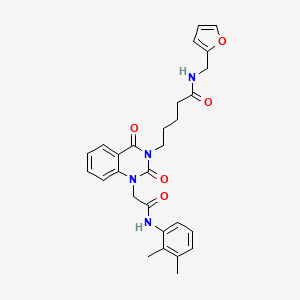
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731371.png)
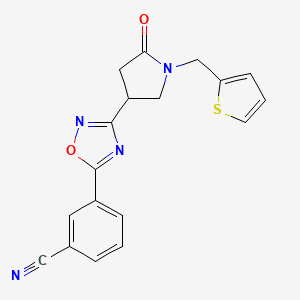
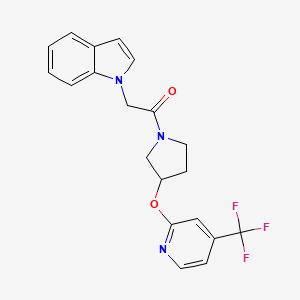
![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)
![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)
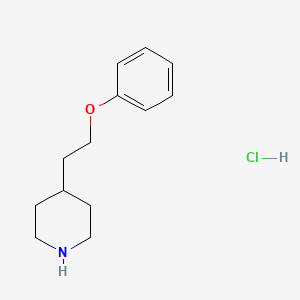
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)
